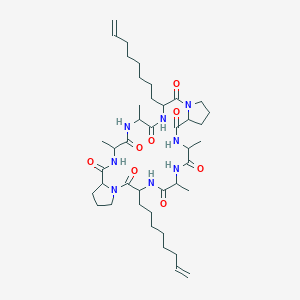

Cyclo(aaap)(2)

Description

Cyclo(GPE)₂ (compound 2) is a cyclic hexapeptide composed of repeating glycine (G), proline (P), and glutamic acid (E) residues. Its structure was synthesized and validated through a combination of linear precursor assembly, cyclization optimization, and advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . The compound has drawn attention due to its antimicrobial properties, as reported in studies of marine-derived cyclic peptides . Key structural features include:

Properties

CAS No. |

115042-89-2 |

|---|---|

Molecular Formula |

C42H68N8O8 |

Molecular Weight |

813 g/mol |

IUPAC Name |

6,9,21,24-tetramethyl-3,18-bis(oct-7-enyl)-1,4,7,10,16,19,22,25-octazatricyclo[25.3.0.012,16]triacontane-2,5,8,11,17,20,23,26-octone |

InChI |

InChI=1S/C42H68N8O8/c1-7-9-11-13-15-17-21-31-41(57)49-25-19-23-33(49)39(55)45-28(4)36(52)44-30(6)38(54)48-32(22-18-16-14-12-10-8-2)42(58)50-26-20-24-34(50)40(56)46-27(3)35(51)43-29(5)37(53)47-31/h7-8,27-34H,1-2,9-26H2,3-6H3,(H,43,51)(H,44,52)(H,45,55)(H,46,56)(H,47,53)(H,48,54) |

InChI Key |

GUIXTMWWAGIILB-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)C)CCCCCCC=C)C)C)CCCCCCC=C |

Synonyms |

cyclo(AAAP)(2) cyclo(alanyl-alanyl-2-amino-9-decanoic acid-prolyl)(2) cyclo(L-Ala-D-Ala-L-Ada-D-Pro)(2) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclic Peptides

Cyclo(L-Pro-L-Phe) and Cyclo(D-Pro-L-Phe)

- Structural differences : Cyclo(L-Pro-L-Phe) adopts an extended conformation, while cyclo(D-Pro-L-Phe) exhibits a folded conformation due to CH-π interactions between H9 of D-Pro and the phenylalanine aromatic ring. This is reflected in distinct ¹H NMR shifts for H9 (4.05 ppm for L-Pro vs. 2.43 ppm for D-Pro) .

- Biological implications : The folded conformation of cyclo(D-Pro-L-Phe) may enhance receptor binding in biological systems, as seen in marine antifungal agents .

Cyclo(L-Pro-L-Pro) vs. Cyclo(L-Leu-L-Pro)

- Activity divergence : Cyclo(L-Pro-L-Pro) demonstrated significant chemosensory activity in lizard communication, whereas cyclo(L-Leu-L-Pro) showed modulating effects dependent on concentration .

- Structural rationale : The rigid proline-proline backbone in cyclo(L-Pro-L-Pro) facilitates stable interactions with biological targets, while the leucine substitution introduces conformational flexibility .

Cyclo(Trp-Arg) Stereoisomers

- Stereochemical impact : Enantiomers of cyclo(Trp-Arg) (e.g., LL/DD vs. LD/DL) exhibit identical NMR spectra but divergent biological activities. Syn-diastereomers (sidechains on the same face) show shielded ¹H shifts (δH 0.49–0.87) compared to anti-diastereomers (δH 1.44–1.67) .

- Functional relevance : Syn-substituted isomers bind more effectively to enzymes involved in cardiovascular regulation .

Table 2: Key Differences Between Cyclo(GPE)₂ and Analogues

| Property | Cyclo(GPE)₂ | Cyclo(L-Pro-L-Phe) | Cyclo(Trp-Arg) Syn-Isomer |

|---|---|---|---|

| Conformation | Extended | Folded (D-Pro) | Syn-substituted |

| ¹³C Shift (Carbonyl) | 169.2–174.1 ppm | 172.3–173.8 ppm | 168.5–170.9 ppm |

| Bioactivity | Antimicrobial | Antifungal | Enzyme modulation |

| Synthesis Challenge | High cyclization yield | Requires chiral purity | Sensitive to stereochemistry |

Methodological and Spectroscopic Comparisons

Spectroscopic Validation

Controversies and Limitations

- Synthesis Disputes : Cyclo(GPE)₂’s hexapeptide structure was initially contested due to inconsistent HPLC retention times compared to tripeptide analogues .

- Stereochemical Pitfalls : Misassignment of solvent conditions (e.g., DMSO-d₆ vs. CD₃OD) led to erroneous NMR comparisons in cyclo(Trp-Arg) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.